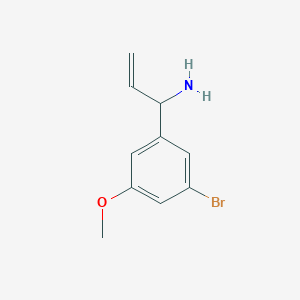
tert-Butyl (3-amino-2-hydroxycyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-amino-2-hydroxycyclohexyl)carbamate is an organic compound with the molecular formula C11H22N2O3. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, an amino group, and a hydroxy group attached to a cyclohexane ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-amino-2-hydroxycyclohexyl)carbamate typically involves the reaction of 3-amino-2-hydroxycyclohexanol with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-amino-2-hydroxycyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of 3-oxo-2-hydroxycyclohexylcarbamate.
Reduction: Formation of 3-amino-2-hydroxycyclohexylamine.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3-amino-2-hydroxycyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines and alcohols during multi-step synthetic procedures .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of bioactive molecules. It is also used in the development of enzyme inhibitors and as a probe for studying metabolic pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry
In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. It is also employed in the manufacture of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (3-amino-2-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The amino and hydroxy groups enable the compound to form hydrogen bonds and electrostatic interactions with the active sites of enzymes, thereby inhibiting their activity. The tert-butyl group provides steric hindrance, enhancing the selectivity of the compound for its targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-hydroxycyclohexyl)carbamate
- tert-Butyl (2,3-dihydroxypropyl)carbamate
- tert-Butyl (3-hydroxycyclohexyl)carbamate
Uniqueness
tert-Butyl (3-amino-2-hydroxycyclohexyl)carbamate is unique due to the presence of both amino and hydroxy groups on the cyclohexane ring, which imparts distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-2-hydroxycyclohexyl)carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7(12)9(8)14/h7-9,14H,4-6,12H2,1-3H3,(H,13,15) |
InChI Key |
VFLSPEFOGDCXBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


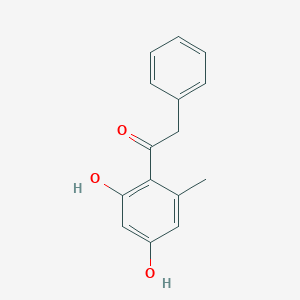
![(3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride](/img/structure/B13027176.png)
![6,6-Dimethyl-1,2,3,5,6,7-hexahydrodicyclopenta[B,D]thiophen-3-amine](/img/structure/B13027184.png)
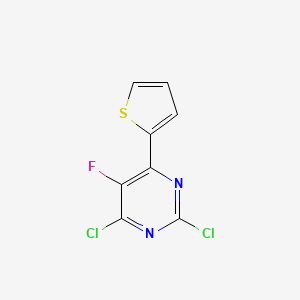
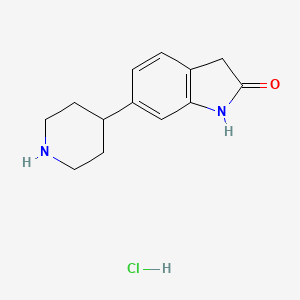
![Tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13027215.png)
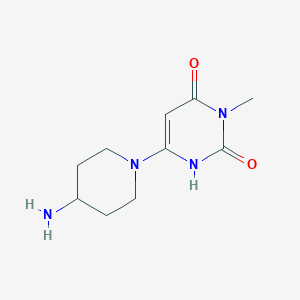
![(2-Oxa-6-aza-spiro[3.4]oct-8-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B13027227.png)

![Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride](/img/structure/B13027235.png)

![4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13027239.png)

